[5-Chloro-2-(cyclopentyloxy)phenyl]methanol
Overview
Description
Typically, a compound description would include its molecular formula, molecular weight, and structural formula. It might also include information about the compound’s appearance (solid, liquid, gas, color, etc.) and any distinctive odors .
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound. It could include the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure. It could include information about the types of bonds in the molecule, the shape of the molecule, and any interesting features of its structure .Chemical Reactions Analysis
This would involve a study of the reactions that the compound undergoes. It could include the reactants and products of the reaction, the conditions under which the reaction occurs, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This would include information about the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .Scientific Research Applications
Bio-Potent Derivatives Synthesis
A study describes the synthesis of bio-potent derivatives through a [4+2] cycloaddition Diels-Alder reaction, highlighting the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanones. This research emphasizes the potential for creating compounds with significant biological activities (G. Thirunarayanan, 2014).
Pharmacological Properties of Inhibitors
Another paper investigates 403U76, a chemical class with potent inhibition of serotonin and noradrenaline reuptake, demonstrating the pharmaceutical potential of such compounds (R. Ferris et al., 1995).
Syntheses of Methanopyrrolidine Alcohols and Fluorides
Research into the stereoselective syntheses of novel difunctionalized-2-azabicyclo[2.1.1]hexanes, including methanopyrrolidine alcohols and fluorides, highlights the chemical versatility and potential applications in more complex chemical syntheses (Grant R Krow et al., 2004).
Synthesis and Reactivity of Laquinimod
Laquinimod, a drug in clinical trials for multiple sclerosis, demonstrates the importance of understanding the synthesis and reactivity of specific compounds for pharmaceutical applications. The study provides insights into the synthesis process and the reactivity of compounds (K. Jansson et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(5-chloro-2-cyclopentyloxyphenyl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClO2/c13-10-5-6-12(9(7-10)8-14)15-11-3-1-2-4-11/h5-7,11,14H,1-4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWIGLGGTQAMOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=C(C=C(C=C2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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